molecular formula C15H17FN4O2 B6070920 N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine

N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine

Cat. No. B6070920
M. Wt: 304.32 g/mol
InChI Key: BGOLSBOWVMTGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in the treatment of various neurological disorders.

Mechanism of Action

N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine works by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating movement, motivation, and reward. By blocking the reuptake of dopamine, N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation is thought to be responsible for the therapeutic effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine are primarily related to its ability to increase dopamine levels in the brain. This increased dopamine activity has been shown to improve motor function in Parkinson's disease and reduce hyperactivity in ADHD. N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has also been shown to reduce drug-seeking behavior in addiction, possibly by reducing the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine for lab experiments is its high selectivity for dopamine reuptake inhibition, which allows for more precise manipulation of dopamine activity in the brain. However, one limitation of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine on other neurotransmitter systems are not well understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine. One area of focus is the development of more potent and selective dopamine reuptake inhibitors that can be used for the treatment of neurological disorders. Another area of research is the investigation of the effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine on other neurotransmitter systems, such as serotonin and norepinephrine. Finally, there is a need for more studies on the long-term effects of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine use, particularly in relation to potential side effects and drug interactions.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine involves the reaction of 4-fluoroaniline with 4-methyl-1,2,5-oxadiazol-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine. This synthesis method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. In preclinical studies, N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has shown promising results in improving motor function and reducing symptoms of Parkinson's disease. In ADHD, N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has been shown to improve cognitive function and reduce hyperactivity. N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine has also been studied for its potential to reduce drug-seeking behavior in addiction.

properties

IUPAC Name

[3-(4-fluoroanilino)piperidin-1-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-10-14(19-22-18-10)15(21)20-8-2-3-13(9-20)17-12-6-4-11(16)5-7-12/h4-7,13,17H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOLSBOWVMTGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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